bicyclo[3.1.1]heptane-3-carboxylic acid
Overview
Description
This compound is characterized by its unique bicyclo[311]heptane structure, which consists of two fused rings sharing three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptane-3-carboxylic acid can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the unique bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield carboxylate derivatives, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Bicyclo[3.1.1]heptane-3-carboxylic acid has several scientific research applications, particularly in the fields of chemistry and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold for the development of bioisosteres, which are compounds that mimic the biological properties of other molecules . This property is particularly useful in drug discovery, where this compound can be used to improve the metabolic stability and lipophilicity of drug candidates .
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-3-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-3-carboxylic acid can be compared to other bicyclic compounds, such as bicyclo[2.2.2]octane and bicyclo[1.1.1]pentane . These compounds share similar structural features but differ in the size and arrangement of their rings. This compound is unique in its ability to serve as a bioisostere for meta-substituted arenes, which makes it particularly valuable in medicinal chemistry .
List of Similar Compounds:- Bicyclo[2.2.2]octane
- Bicyclo[1.1.1]pentane
- 3-azabicyclo[3.1.1]heptane
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-6(2-5)4-7/h5-7H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVWXVRJLRDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277954 | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-33-0 | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5164-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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